molecular formula C12H25ClN2 B14513881 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 62634-04-2

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride

Cat. No.: B14513881
CAS No.: 62634-04-2
M. Wt: 232.79 g/mol
InChI Key: WRSBGNAGQMAXPA-UHFFFAOYSA-M
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Description

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications. It is a colorless solid that is highly soluble in water and other polar solvents.

Preparation Methods

The synthesis of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the alkylation of DABCO with hexyl halides. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:

DABCO+Hexyl Halide1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Halide\text{DABCO} + \text{Hexyl Halide} \rightarrow \text{1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Halide} DABCO+Hexyl Halide→1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Halide

For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is primarily based on its ability to act as a nucleophile and a base. The quaternary ammonium group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can also form complexes with metal ions, facilitating catalytic processes .

Comparison with Similar Compounds

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is similar to other quaternary ammonium salts derived from DABCO, such as:

  • 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
  • 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
  • 1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride

These compounds share similar chemical properties but differ in their alkyl chain lengths, which can influence their solubility, reactivity, and applications. The hexyl derivative is unique due to its longer alkyl chain, which can enhance its solubility in non-polar solvents and its ability to interact with hydrophobic substrates .

Properties

CAS No.

62634-04-2

Molecular Formula

C12H25ClN2

Molecular Weight

232.79 g/mol

IUPAC Name

1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride

InChI

InChI=1S/C12H25N2.ClH/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;/h2-12H2,1H3;1H/q+1;/p-1

InChI Key

WRSBGNAGQMAXPA-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]12CCN(CC1)CC2.[Cl-]

Origin of Product

United States

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